T 26c disodium salt

概要

説明

T 26c 二ナトリウム塩: は、マトリックスメタロプロテアーゼ13(MMP13)の非常に強力で選択的な阻害剤です。これは、インビトロでウシ鼻中隔軟骨の断片の分解を阻害する能力で知られています。 この化合物は経口生物学的利用能があり、関連するマトリックスメタロプロテアーゼに対して2600倍以上のMMP13を選択的に阻害します .

準備方法

合成経路と反応条件: T 26c 二ナトリウム塩の合成には、以下の手順が含まれます。

チエノ[2,3-d]ピリミジンコアの形成: これは、2-アミノチオフェンと適切なアルデヒドを酸性条件下で反応させることによって達成されます。

カルボキシベンゼン基の導入: 次に、チエノ[2,3-d]ピリミジンコアを、N,N'-ジシクロヘキシルカルボジイミド(DCC)などのカップリング剤の存在下でカルボキシベンゼン誘導体と反応させます。

最終生成物の形成: 次に、中間体を二ナトリウム塩で処理して最終生成物を得ます.

工業生産方法: T 26c 二ナトリウム塩の工業生産は、同様の合成経路に従いますが、より大規模です。反応条件は、より高い収率と純度のために最適化されています。 自動反応器と連続フローシステムの使用により、生産プロセスの効率を高めることができます .

化学反応の分析

反応の種類:

酸化: T 26c 二ナトリウム塩は、特にメトキシフェニル基で酸化反応を起こす可能性があります。

還元: この化合物は、チエノ[2,3-d]ピリミジンコアに存在するカルボニル基で還元できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

生成される主な生成物:

酸化: メトキシフェニル基の酸化誘導体。

還元: カルボニル基の還元誘導体。

置換: 芳香環のハロゲン化誘導体.

科学研究の応用

化学: : T 26c 二ナトリウム塩は、マトリックスメタロプロテアーゼ13の阻害を研究するための化学プローブとして使用されます。 これは、MMP13阻害剤の構造-活性相関を理解するのに役立ちます .

生物学: : この化合物は、軟骨の分解や変形性関節症を含むさまざまな生理学的および病理学的プロセスにおけるMMP13の役割を調査するために、生物学的試験で使用されます .

医学: : T 26c 二ナトリウム塩は、変形性関節症や特定のがんなど、マトリックスメタロプロテアーゼ活性の過剰な関与する疾患の治療における潜在的な治療的用途があります .

科学的研究の応用

Biological Applications

T 26c disodium salt has been identified as a potent inhibitor of matrix metalloproteinase 13 (MMP13), which plays a crucial role in the degradation of extracellular matrix components, particularly collagen. This inhibition is vital for various therapeutic applications, especially in conditions characterized by excessive tissue remodeling such as arthritis and cancer.

Key Findings:

- MMP13 Inhibition :

- Oral Bioavailability :

Case Study 1: Treatment of Osteoarthritis

A recent study investigated the effects of this compound on osteoarthritis models. The results indicated that treatment with the compound significantly reduced cartilage degradation and improved joint function in animal models. The study highlighted its potential as a therapeutic agent for osteoarthritis management.

Case Study 2: Cancer Research

In another study focusing on cancer metastasis, this compound was used to evaluate its effects on tumor cell migration and invasion. The findings suggested that the compound inhibited MMP13 activity, which is crucial for cancer cell invasion through the extracellular matrix. This positions this compound as a candidate for further development in cancer therapies.

作用機序

T 26c 二ナトリウム塩は、マトリックスメタロプロテアーゼ13を選択的に阻害することによってその効果を発揮します。これは、MMP13の活性部位に結合し、酵素がコラーゲンなどの細胞外マトリックス成分の分解を防ぎます。 この阻害は、軟骨の分解と炎症の軽減に役立ちます .

類似化合物との比較

類似化合物:

ARP 101: マトリックスメタロプロテアーゼのもう1つの強力な阻害剤ですが、MMP13に対する選択性は低い。

マリマスタット: がん治療に用途を持つ広域スペクトルマトリックスメタロプロテアーゼ阻害剤。

バティマスタット: マリマスタットと似ていますが、薬物動態特性が異なります.

T 26c 二ナトリウム塩の独自性:

生物活性

T 26c disodium salt is a highly potent and selective inhibitor of matrix metalloproteinase 13 (MMP-13), an enzyme crucial for collagen degradation in the extracellular matrix. This compound has garnered attention for its potential therapeutic applications, especially in conditions like osteoarthritis where excessive collagen breakdown occurs. This article explores the biological activity of this compound, focusing on its mechanism of action, biochemical properties, and research findings.

Target Enzyme: MMP-13

This compound primarily targets MMP-13, exhibiting an impressive selectivity ratio of over 2600-fold compared to other related matrix metalloproteinases. The compound effectively inhibits the enzymatic activity of MMP-13, thereby preventing the degradation of collagen in various tissues.

- IC50 Value: The IC50 value of this compound is approximately 6.9 picomolar, highlighting its potency as an inhibitor .

The inhibition of MMP-13 by this compound leads to significant biochemical changes:

- Collagen Preservation: By inhibiting MMP-13, this compound preserves collagen integrity in cartilage, which is particularly beneficial in treating osteoarthritis and similar degenerative diseases .

- Cellular Effects: The compound influences various cellular processes, including signaling pathways and gene expression related to cartilage health and repair.

In Vitro Studies

Several studies have demonstrated the efficacy of this compound in inhibiting collagen degradation:

- Collagen Degradation Inhibition: In experiments using bovine nasal septum cartilage explants, this compound achieved up to 87.4% inhibition of collagen breakdown at a concentration of 0.1 μM .

Pharmacokinetics

This compound is characterized by its oral bioavailability, making it suitable for therapeutic applications. Its pharmacokinetic profile indicates favorable absorption and distribution characteristics within biological systems .

Comparative Analysis with Other Compounds

To better understand the uniqueness of this compound, it is helpful to compare it with other MMP inhibitors:

| Compound | Selectivity for MMP-13 | IC50 (pM) | Oral Bioavailability | Notes |

|---|---|---|---|---|

| This compound | >2600-fold | 6.9 | Yes | Highly selective and potent |

| ARP 101 | Moderate | Not specified | No | Less selective for MMP-13 |

| Marimastat | Broad-spectrum | Not specified | No | Used in cancer therapy |

| Batimastat | Broad-spectrum | Not specified | No | Different pharmacokinetic properties |

Case Studies and Applications

This compound has been utilized in various research contexts to explore its effects on cartilage health and potential therapeutic applications:

- Osteoarthritis Research: Studies have shown that this compound can significantly reduce cartilage degradation markers in models of osteoarthritis, suggesting its role in disease management.

- Cancer Research: Given its ability to inhibit MMPs, there is potential for this compound in cancer therapies where MMP activity contributes to tumor progression and metastasis.

特性

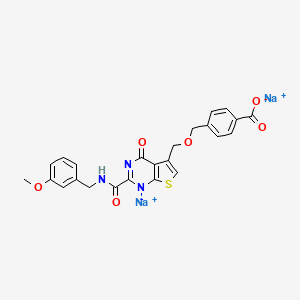

IUPAC Name |

disodium;4-[[2-[(3-methoxyphenyl)methylcarbamoyl]-4-oxothieno[2,3-d]pyrimidin-1-id-5-yl]methoxymethyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O6S.2Na/c1-32-18-4-2-3-15(9-18)10-25-22(29)20-26-21(28)19-17(13-34-23(19)27-20)12-33-11-14-5-7-16(8-6-14)24(30)31;;/h2-9,13H,10-12H2,1H3,(H3,25,26,27,28,29,30,31);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJSVEIMIMXVRNJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)C2=NC(=O)C3=C([N-]2)SC=C3COCC4=CC=C(C=C4)C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3Na2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。